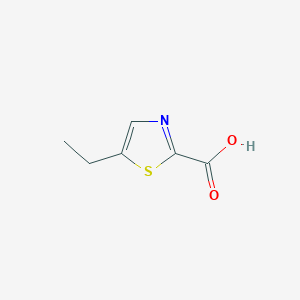

5-Ethyl-1,3-thiazole-2-carboxylic acid

Description

Contextual Significance of Thiazole (B1198619) Heterocycles in Medicinal and Organic Chemistry Research

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, represent a cornerstone in the fields of medicinal and organic chemistry. researchgate.net The thiazole nucleus is a privileged scaffold found in a multitude of biologically active compounds, including a number of FDA-approved drugs. chemsynthesis.com This significance stems from the unique physicochemical properties of the thiazole ring, which can engage in various non-covalent interactions with biological macromolecules, rendering it a valuable pharmacophore in drug design. researchgate.net

Thiazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. kau.edu.sanih.gov For instance, the thiazole ring is a key structural component of the antibiotic Penicillin and the anticancer agent Tiazofurin. researchgate.net The versatility of the thiazole ring allows for structural modifications at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new molecular entities. kau.edu.sa

Historical Development and Evolution of Thiazole Carboxylic Acid Research

The synthesis of the thiazole ring dates back to the late 19th century with the pioneering work of Hantzsch. nih.govnih.gov The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely utilized method for the construction of the thiazole core. nih.govnih.gov This reaction has been adapted and refined over the years to accommodate a wide variety of substrates, leading to a vast library of substituted thiazole derivatives. nih.gov

Research into thiazole carboxylic acids, a specific subclass of thiazole derivatives, has evolved in parallel with the broader field of thiazole chemistry. These compounds are of particular interest as they serve as versatile synthetic intermediates. The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of more complex molecules. nih.gov For example, thiazole-5-carboxamide (B1230067) derivatives have been investigated for their potential anticancer activity. mdpi.com

Rationale for Focused Academic Inquiry into 5-Ethyl-1,3-thiazole-2-carboxylic acid

While extensive research has been conducted on the broader class of thiazole carboxylic acids, "this compound" itself has not been the subject of extensive, dedicated academic studies. However, a clear rationale for its focused investigation can be inferred from the established importance of substituted thiazoles in medicinal chemistry.

The rationale for academic inquiry into this specific compound is built upon the following key points:

Structural Novelty and Patentability: The unique substitution pattern of an ethyl group at the 5-position and a carboxylic acid at the 2-position offers the potential for novel intellectual property in the development of new therapeutic agents.

Modulation of Physicochemical Properties: The introduction of an ethyl group at the 5-position can influence the lipophilicity and steric profile of the molecule. These properties are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Altering the substitution at this position allows for a systematic exploration of the structure-activity relationship (SAR) of thiazole-based compounds. kau.edu.sa

Synthetic Accessibility: Based on established synthetic methodologies for thiazole derivatives, such as the Hantzsch synthesis, a plausible and efficient route for the preparation of this compound can be designed. nih.govnih.gov This accessibility makes it an attractive target for synthetic exploration and subsequent biological evaluation.

Potential as a Building Block: The carboxylic acid functionality at the 2-position makes this compound a valuable building block for the synthesis of more complex molecules through amide bond formation or other derivatizations. nih.gov This opens up avenues for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

In essence, while direct research on this compound is limited, its structural features and the proven track record of the thiazole scaffold provide a strong impetus for its investigation as a potential contributor to the development of new chemical entities with valuable biological activities.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-3-7-5(10-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPLRYOXDQXYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609739 | |

| Record name | 5-Ethyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75954-20-0 | |

| Record name | 5-Ethyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 1,3 Thiazole 2 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a variety of modifications, including the formation of esters, amides, acid halides, and anhydrides. These reactions proceed through nucleophilic acyl substitution mechanisms. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq

Esterification: 5-Ethyl-1,3-thiazole-2-carboxylic acid can be converted to its corresponding esters through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is a reversible process, and often, using the alcohol as the solvent drives the equilibrium toward the ester product. biosynth.com For more sensitive substrates, milder conditions can be employed. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation at room temperature.

Amidation: The synthesis of amides from this compound is crucial for creating compounds with potential biological activity. nih.gov This transformation typically requires the activation of the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to form an active ester intermediate, which then readily reacts with a primary or secondary amine to yield the desired amide. Another effective method involves converting the carboxylic acid to an acyl imidazole (B134444) using carbonyldiimidazole (CDI), which subsequently reacts with an amine. researchgate.net For sterically hindered amines, it may be necessary to first convert the carboxylic acid to the more reactive acid chloride. nih.gov

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Heat | Ethyl 5-ethyl-1,3-thiazole-2-carboxylate |

| Esterification | Alcohol, DCC, DMAP | Room Temperature | Corresponding Ester |

| Amidation | Amine, EDC, HOBt | Room Temperature | Corresponding Amide |

| Amidation | Amine, CDI | Room Temperature | Corresponding Amide |

The stability of heteroaromatic carboxylic acids can vary significantly. Studies on thiazole-2-carboxylic acid have shown that it can undergo thermal decarboxylation to produce thiazole (B1198619) and carbon dioxide when heated. acs.org This process involves the loss of the carboxyl group, typically facilitated by heat. wikipedia.org

For this compound, the stability is influenced by the electronic nature of the thiazole ring. The reaction is generally understood to proceed through a mechanism where the carboxyl group is eliminated, and a proton takes its place on the ring. organicchemistrytutor.com The presence of the electron-donating ethyl group at the C5 position may influence the electron density of the ring and, consequently, the stability of the C2-carboxyl bond. While some carboxylic acids require harsh conditions for decarboxylation, those with adjacent groups that can stabilize a negative charge (a potential intermediate in some mechanisms) can decarboxylate more readily. organicchemistrytutor.comorganic-chemistry.org The decarboxylation of heterocyclic carboxylic acids can sometimes be facilitated by catalysts, such as organic acids in aprotic polar solvents, at elevated temperatures. google.com

Acid Halides: The conversion of this compound to its corresponding acid halide, most commonly the acid chloride, is a key step for synthesizing various derivatives, particularly amides and esters with hindered nucleophiles. This transformation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon. The resulting 5-ethyl-1,3-thiazole-2-carbonyl chloride is a highly reactive intermediate.

Anhydrides: Symmetrical anhydrides of this compound can be prepared by reacting the corresponding acid chloride with a carboxylate salt of the starting acid. Alternatively, dehydrating agents can be used to form the anhydride (B1165640) directly from two molecules of the carboxylic acid, although this is less common. Mixed anhydrides can also be formed, which are useful activated intermediates in their own right for peptide coupling and other acylation reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring System

Electrophilic Substitution:

Halogenation: Direct bromination of thiazole derivatives often occurs at the C5 position. nih.govlookchem.com For the title compound, where C5 is substituted, electrophilic attack would be directed to the C4 position. However, the deactivating effect of the C2-carboxylic acid would likely require forcing conditions.

Nitration: The nitration of thiazoles can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions like a mixture of concentrated nitric and sulfuric acids. smolecule.comsemanticscholar.org The presence of an activating group facilitates the reaction. cdnsciencepub.comresearchgate.net For this compound, nitration, if successful, would be expected to occur at the C4 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted thiazole ring is difficult. Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring to proceed. pharmaguideline.com

The ethyl group at the C5 position offers a site for reactivity independent of the aromatic ring itself. The carbon atom attached directly to the thiazole ring is a benzylic-type position. This position is susceptible to free-radical reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light). nih.gov This would produce 5-(1-bromoethyl)-1,3-thiazole-2-carboxylic acid, a versatile intermediate for further functionalization through nucleophilic substitution reactions at the benzylic carbon.

Table 2: Potential Reactions at the C5-Ethyl Group

| Reaction Type | Reagent(s) | Conditions | Expected Product |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN/Light | Heat, CCl₄ | 5-(1-Bromoethyl)-1,3-thiazole-2-carboxylic acid |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Heat, Basic conditions | 5-Acetyl-1,3-thiazole-2-carboxylic acid |

Peripheral functionalization encompasses modifications beyond the primary reactions of the main functional groups. For this compound, this could involve several strategies:

Metalation: The proton at the C4 position, while less acidic than the C2 proton of an unsubstituted thiazole, could potentially be removed by a strong organometallic base (e.g., n-butyllithium), especially at low temperatures. researchgate.net Quenching the resulting lithiated species with an electrophile would introduce a substituent at the C4 position. However, the presence of the acidic carboxylic acid proton complicates this approach, necessitating its prior protection.

Cross-Coupling Reactions: If a halogen were introduced at the C4 position (via electrophilic halogenation followed by functional group manipulation), this could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of aryl, vinyl, or alkynyl groups. nih.gov

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation provide a direct route to functionalize heterocyclic rings, potentially at the C4 position, without the need for pre-functionalization like halogenation. rsc.org

These advanced methods offer powerful tools for the peripheral functionalization of the thiazole nucleus, enabling the synthesis of a diverse range of complex derivatives.

Redox Chemistry of this compound

The redox chemistry of this compound involves the characteristic reactions of its constituent functional groups: the thiazole ring and the carboxylic acid. The electron-withdrawing nature of the carboxylic acid group and the electronic properties of the thiazole ring influence the reactivity of the molecule towards oxidizing and reducing agents.

Oxidation of the Thiazole Sulfur Atom

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation, a common reaction for heterocyclic sulfur compounds. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions. Generally, the oxidation can proceed to the sulfoxide (B87167) (S-oxide) and then to the sulfone (S,S-dioxide).

Mild oxidizing agents, such as hydrogen peroxide in acetic acid, are commonly used for the selective oxidation of sulfides to sulfoxides. nih.gov More potent oxidizing agents, like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or potassium permanganate (B83412) (KMnO4), can further oxidize the sulfur to a sulfone. rsc.org In the case of related 2-thiazolines, oxidation with reagents like Oxone® or MCPBA has been observed to sometimes result in ring-opening reactions. rsc.orgresearchgate.net

The oxidation of the thiazole sulfur significantly alters the electronic properties of the ring, making it more electron-deficient. This can influence its reactivity in subsequent chemical transformations.

Table 1: Common Oxidizing Agents for Thiazole Sulfur Oxidation

| Oxidizing Agent | Typical Product(s) | Reference(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | nih.gov |

| m-Chloroperoxybenzoic acid (MCPBA) | Sulfone, Ring-opened products | rsc.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | rsc.org |

| Oxone® (Potassium peroxymonosulfate) | Ring-opened products | rsc.orgresearchgate.net |

This table is generated based on the reactivity of related thiazole and thiazoline (B8809763) compounds.

Reduction of the Thiazole Ring and Carboxylic Acid Group

The reduction of this compound can target either the thiazole ring or the carboxylic acid group, or both, depending on the reducing agent employed. These two functional groups exhibit different susceptibilities to reduction.

Reduction of the Thiazole Ring:

The aromatic thiazole ring is generally stable and resistant to reduction under mild conditions. For instance, it is stable to catalytic hydrogenation using a platinum catalyst. pharmaguideline.com However, more powerful reducing conditions can lead to the saturation of the ring. The reduction of thiazolium salts (quaternized thiazoles) with sodium borohydride (B1222165) (NaBH₄) has been shown to yield tetrahydrothiazoles (thiazolidines), indicating that the ring can be reduced under certain circumstances. A strong reducing agent like Raney nickel can cause both reduction and desulfurization of the thiazole ring. pharmaguideline.com

Reduction of the Carboxylic Acid Group:

The carboxylic acid group is a relatively difficult functional group to reduce. Powerful hydride reagents are typically required for its conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to their corresponding primary alcohols. libretexts.org In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. libretexts.orgyoutube.com However, the carboxylic acid can be converted to an ester, which is then readily reducible by NaBH₄. acs.orgorganic-chemistry.org The chemoselective reduction of other functional groups in the presence of a thiazole ring and a carboxylic acid (as an ester) using NaBH₄ has been demonstrated, highlighting the relative stability of the thiazole ring to this reagent. mdpi.com

Table 2: Common Reducing Agents for Thiazole and Carboxylic Acid Moieties

| Reducing Agent | Target Functional Group | Typical Product(s) | Reference(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Thiazolium Salts | Tetrahydrothiazole (Thiazolidine) | |

| Raney Nickel | Thiazole Ring | Ring-opened, desulfurized products | pharmaguideline.com |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol | libretexts.org |

This table is generated based on established reactivity of the individual functional groups.

Structure Activity Relationship Sar Studies and Rational Design of 5 Ethyl 1,3 Thiazole 2 Carboxylic Acid Analogues

Correlating Structural Modulations with Biological Activities

The biological profile of thiazole (B1198619) derivatives can be finely tuned by making specific chemical modifications at three key positions: the ethyl group at position 5, the carboxylic acid at position 2, and other positions on the thiazole ring itself or on peripheral chemical groups.

While extensive research specifically isolating the impact of a 5-ethyl group on the 1,3-thiazole-2-carboxylic acid core is limited, the general principle in medicinal chemistry is that modifying alkyl chains can influence lipophilicity, which in turn affects cell membrane permeability and interaction with hydrophobic pockets in target proteins. The synthesis of various 2,4,5-trisubstituted thiazoles is a common strategy, indicating that exploration of the C5 position is a key aspect of lead optimization. kau.edu.sa Further investigation is required to delineate the precise effects of varying the alkyl chain length (e.g., methyl vs. ethyl vs. propyl) or introducing other functional groups at this position on the 5-Ethyl-1,3-thiazole-2-carboxylic acid scaffold.

The carboxylic acid group at the C2 position is a critical functional group that often plays a pivotal role in the biological activity of thiazole-based compounds. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, which can be essential for anchoring the molecule within the active site of a target enzyme or receptor. For instance, in a study of carbonic anhydrase (CA)-III inhibitors, a carboxylic acid moiety at the 4-position of a thiazole scaffold, along with other specific substitutions, was identified as an essential requirement for activity. nih.gov

Furthermore, the carboxylic acid serves as a versatile chemical handle for creating prodrugs or analogues with improved pharmacokinetic properties. It can be readily converted into esters or amides. nih.govmdpi.com This modification neutralizes the negative charge of the carboxylate form, which can enhance membrane permeability and oral bioavailability. The synthesis of various thiazole-5-carboxamide (B1230067) derivatives, for example, has been a successful strategy in the development of novel anticancer agents. mdpi.comnih.gov The choice of the specific amine or alcohol used to form the amide or ester, respectively, introduces another point of diversity for fine-tuning the compound's properties.

Common bioisosteric replacements for carboxylic acids, such as 1H-tetrazole or 5-oxo-1,2,4-oxadiazole, can also be employed to retain the acidic character necessary for target interaction while potentially improving metabolic stability or cell penetration. cambridgemedchemconsulting.com

Modifications to the thiazole ring and any attached peripheral groups, such as phenyl rings, have a profound impact on biological activity. These substitutions can alter the molecule's shape, electronic distribution, and ability to form specific interactions with biological targets.

SAR studies have yielded several key insights:

Aromatic Substituents: The nature and substitution pattern of aryl groups attached to the thiazole core are critical. In a series of antitumor compounds containing pyrazole, naphthalene, and thiazole rings, SAR analysis confirmed that a methoxy (B1213986) group on a peripheral ring leads to higher activity than a halogen group. ijper.org Conversely, for certain antifungal agents, substitution with an electron-withdrawing group on a benzene (B151609) ring was found to enhance activity. ijper.org

Amide Linkages: When the thiazole core is linked to other moieties via an amide bridge, the substituents on the amide nitrogen can significantly influence potency. In one series of thiazole-5-carboxamide derivatives, a 4-chloro-2-methylphenyl amido substitution yielded the highest anticancer activity. mdpi.com

Heterocyclic Moieties: The incorporation of other heterocyclic rings can lead to potent compounds. For example, linking the thiazole to a 2-pyrazoline (B94618) ring has been a fruitful strategy for developing antimicrobial agents. nih.gov

The following table summarizes selected SAR findings for various thiazole derivatives, illustrating the effect of different substitutions on their biological activity.

| Thiazole Analogue Class | Substitution/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Antitumor Pyrazole-Thiazoles | Methoxy group on peripheral ring | Higher activity compared to halogen group | ijper.org |

| Antifungal Stilbene-Thiazoles | Electron-withdrawing group on benzene ring | Increased antifungal action | ijper.org |

| Thiazole-5-Carboxamides | 4-chloro-2-methylphenyl amido group | Highest anticancer activity in the series | mdpi.com |

| Antimicrobial Thiazolyl–2-Pyrazolines | Ethyl carboxylate at C5 of thiazole | Slightly decreased antimicrobial activity | nih.gov |

| Antimicrobial Thiazolyl–2-Pyrazolines | p-bromophenyl at C4 of thiazole | Increased antifungal and antituberculosis activity | nih.gov |

Design Principles for Next-Generation Thiazole-Based Scaffolds

The insights gained from SAR studies are fundamental to the rational design of new and improved thiazole-based therapeutic agents. Key design strategies include bioisosteric replacement to optimize physicochemical and pharmacological properties, and the use of diverse linker chemistries to explore new chemical space.

Bioisosterism is a strategy in medicinal chemistry used to switch atoms or groups with other atoms or groups that have similar chemical or physical properties, with the goal of creating a new compound that has similar biological activity to the parent compound. cambridgemedchemconsulting.com This approach can be used to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity.

For the thiazole core, several bioisosteric replacements have been explored:

1,2,4-Oxadiazoles: This five-membered heterocycle is a recognized bioisostere of the thiazole ring. researchgate.net Its use can lead to compounds with different metabolic profiles while maintaining the necessary geometry for biological activity.

1,2,3-Triazoles: The 1,2,3-triazole ring is another effective bioisostere that can mimic the structural and electronic features of the thiazole ring. unimore.it Triazoles are particularly stable under various physiological conditions. unimore.it

Thiazole as a Bioisostere: In some contexts, the thiazole ring itself can act as a bioisostere for other chemical groups, such as a carbonyl group. nih.govacs.org This highlights the versatility of the thiazole scaffold in mimicking the functionality of other common pharmacophores.

In a practical application of this principle, researchers successfully replaced a phenyl residue in a biologically active molecule with a thiazole ring, resulting in a potent new bioisostere with significant antiproliferative effects. nih.gov

Common linker strategies include:

Amide and Carboxamide Linkers: As seen in numerous anticancer and antimicrobial agents, the amide bond is a prevalent linker. nih.govmdpi.com It is structurally similar to the peptide bond and can participate in hydrogen bonding.

Hydrazone and Thiosemicarbazide Linkages: These linkers have been successfully used to connect thiazole rings to other moieties, leading to compounds with potent antimicrobial and anticancer activities. kau.edu.sa

Direct Linkage vs. Spacers: The distance and flexibility between pharmacophoric elements can be controlled by either linking them directly or inserting spacer atoms. SAR studies on thiazole-pyrazole hybrids have explored scaffolds where the rings are linked directly and others where they are connected through a methylylidenehydrazinyl linker, with each approach yielding different activity profiles. nih.gov

By systematically varying the core scaffolds (e.g., thiazole, oxadiazole), the linkers (e.g., amide, hydrazone), and the peripheral groups, a vast chemical space can be explored, leading to the generation of diverse molecular libraries. This scaffold diversity is essential for identifying next-generation drug candidates with superior efficacy and safety profiles. nih.govresearchgate.net

High-Throughput Screening and Lead Optimization Strategies for Thiazole Analogues

The discovery and development of novel therapeutic agents based on the this compound scaffold are significantly accelerated by modern drug discovery techniques. High-throughput screening (HTS) and sophisticated lead optimization strategies are pivotal in identifying and refining potent and selective drug candidates from large compound libraries.

High-throughput screening allows for the rapid assessment of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. For thiazole analogues, HTS campaigns are instrumental in the initial stages of drug discovery. These campaigns often utilize biochemical or cell-based assays to measure the inhibition of a particular enzyme or the modulation of a cellular pathway. For instance, a new chemical series of 2-amino-5-arylmethyl-1,3-thiazole derivatives was identified through high-throughput screening for its antiproliferative activity on a human prostate carcinoma cell line. nih.gov

Once initial hits are identified, the process of lead optimization begins. This iterative process involves the chemical modification of the hit compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. A key strategy in lead optimization is the systematic exploration of the SAR of the lead compound. By making targeted modifications to different parts of the molecule, chemists can understand which functional groups are essential for activity and which can be altered to enhance desired properties.

For example, in the optimization of a series of 2-amino-5-arylmethyl-1,3-thiazole derivatives, medicinal chemists independently modified two peripheral diversity vectors of the initial hit molecule. This systematic approach led to the generalization of SAR and the identification of the most favorable moieties at each position. The subsequent combination of these optimal functionalities into a single compound resulted in a molecule with over 100-fold greater potency than the original hit. nih.gov

Rational drug design, often aided by computational modeling, plays a significant role in lead optimization. By understanding the three-dimensional structure of the target protein, researchers can design analogues that are predicted to have improved binding affinity and selectivity. This structure-based design approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the optimization process.

The integration of parallel synthesis techniques further accelerates lead optimization. This approach allows for the rapid generation of a library of related compounds, enabling a more comprehensive exploration of the SAR around a lead scaffold. For instance, the optimization of inhibitors for the SARS-CoV-2 main protease (Mpro) involved the in silico generation of a virtual library of molecules based on an amide coupling reaction, followed by the synthesis of the most promising candidates. scienceopen.com

The following interactive table provides examples of data that would be generated during a lead optimization campaign for thiazole analogues, illustrating how modifications to the core structure can impact biological activity.

| Compound ID | R1 Group | R2 Group | Target | IC50 (µM) |

|---|---|---|---|---|

| Thiazole-1 | -H | -COOH | Enzyme A | 10.5 |

| Thiazole-2 | -CH3 | -COOH | Enzyme A | 5.2 |

| Thiazole-3 | -CH2CH3 | -COOH | Enzyme A | 2.1 |

| Thiazole-4 | -CH2CH3 | -CONH2 | Enzyme A | 8.9 |

| Thiazole-5 | -Phenyl | -COOH | Enzyme B | 0.78 |

| Thiazole-6 | -Phenyl | -COOCH3 | Enzyme B | 3.4 |

Advanced Spectroscopic and Crystallographic Characterization of 5 Ethyl 1,3 Thiazole 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Ethyl-1,3-thiazole-2-carboxylic acid in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the arrangement of the ethyl group and the carboxylic acid on the thiazole (B1198619) core.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show four distinct signals. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. The single proton on the thiazole ring (H-4) would resonate as a singlet, with its chemical shift influenced by the adjacent ethyl and carboxyl groups. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule is predicted to show six unique carbon signals. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically found between 170-185 ppm. The carbons of the thiazole ring (C2, C4, and C5) would appear in the aromatic region (approximately 115-170 ppm). The methylene and methyl carbons of the ethyl group would be the most upfield signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | br s (broad singlet) | N/A |

| Thiazole H-4 | ~8.0 | s (singlet) | N/A |

| -CH₂- (ethyl) | ~2.8 | q (quartet) | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | t (triplet) | ~7.5 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 185 |

| Thiazole C2 | 160 - 170 |

| Thiazole C4 | 140 - 150 |

| Thiazole C5 | 120 - 130 |

| -CH₂- (ethyl) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the protonated carbons, linking the ¹H signal of the thiazole H-4 to its corresponding ¹³C signal, and the ethyl group protons to their respective carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid group. A very broad O-H stretching band, resulting from hydrogen bonding, is anticipated to appear in the 2500–3300 cm⁻¹ region. chemblink.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected between 1700 and 1730 cm⁻¹. chemblink.com The spectrum would also feature C-H stretching vibrations from the ethyl group and the thiazole ring just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain vibrations characteristic of the thiazole ring, including C=N and C=C stretching, as well as the C-O stretch of the carboxylic acid. chemblink.com

Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the C=C and C=N stretching modes of the aromatic thiazole ring are expected to produce strong signals. The symmetric vibrations of the molecule would be particularly Raman active.

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H stretch | Ethyl, Thiazole | 2850-3100 | 2850-3100 | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1700-1730 | 1700-1730 | Strong, Sharp |

| C=N / C=C stretch | Thiazole Ring | 1400-1600 | 1400-1600 | Medium (IR), Strong (Raman) |

| C-O stretch | Carboxylic Acid | 1210-1320 | 1210-1320 | Strong |

| O-H bend (out-of-plane) | Carboxylic Acid | 900-960 | Weak | Broad, Medium |

While detailed conformational analysis would require advanced computational studies alongside experimental data, vibrational spectroscopy can offer initial insights. The position and shape of certain vibrational bands, particularly in the fingerprint region, can be sensitive to the molecule's conformation. For instance, different rotational isomers (rotamers) related to the orientation of the carboxylic acid group relative to the thiazole ring could potentially give rise to distinct, albeit overlapping, spectral features. Low-temperature studies could help resolve these features by minimizing thermal motion and favoring the lowest energy conformer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₆H₇NO₂S, corresponding to a monoisotopic mass of approximately 157.02 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 157 would be expected. The fragmentation of this molecular ion would likely proceed through several characteristic pathways common for carboxylic acids and heterocyclic compounds. A key fragmentation would be the loss of the carboxyl group as a radical (•COOH), leading to a fragment ion at m/z 112 (M-45). Another common pathway is the loss of a neutral carbon dioxide molecule, which would result in an ion at m/z 113 (M-44). Cleavage of the ethyl group (alpha-cleavage to the ring) would produce a significant ion at m/z 128 (M-29) by loss of an ethyl radical (•CH₂CH₃). Further fragmentation of the thiazole ring itself would lead to smaller, characteristic ions.

| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 157 | [M]⁺˙ (Molecular Ion) | N/A |

| 128 | [M - C₂H₅]⁺ | •C₂H₅ |

| 113 | [M - CO₂]⁺˙ | CO₂ |

| 112 | [M - COOH]⁺ | •COOH |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₆H₇NO₂S. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be 157.01975 Da. An experimental HRMS analysis would be expected to yield a mass measurement that is extremely close to this theoretical value, thereby confirming the elemental composition and lending significant support to the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NO₂S |

| Theoretical Monoisotopic Mass | 157.01975 Da |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the intact molecule of this compound would first be ionized and isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The analysis of the resulting fragmentation pattern provides a molecular fingerprint that helps to confirm the connectivity of the atoms. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted:

Decarboxylation: A common fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). libretexts.org

Loss of the Carboxyl Group: Cleavage of the bond adjacent to the thiazole ring could result in the loss of the entire carboxylic acid group (COOH, 45 Da). libretexts.org

Cleavage of the Ethyl Group: The ethyl side chain could fragment through the loss of an ethene molecule (C₂H₄, 28 Da) via a rearrangement, or the loss of an ethyl radical (•C₂H₅, 29 Da).

Ring Fragmentation: Higher collision energies could induce cleavage of the thiazole ring itself, yielding specific fragments that are characteristic of the heterocyclic core.

By identifying these specific product ions, the presence of the carboxylic acid group, the ethyl substituent, and the thiazole ring can be confirmed, providing definitive structural verification.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Supramolecular Analysis

Despite a comprehensive search of scientific literature and crystallographic databases, publically available single-crystal X-ray diffraction data for this compound could not be located. The successful growth of a single crystal of sufficient quality is a prerequisite for SCXRD analysis. Without this experimental data, a definitive determination of the crystal structure and its associated parameters is not possible.

Therefore, the following subsections, which rely entirely on the availability of crystallographic information files (CIFs), cannot be completed.

This information is derived directly from the diffraction pattern of a single crystal and is not available.

Detailed bond lengths, bond angles, and torsion angles are calculated from the refined crystal structure, which is not available.

The study of supramolecular assemblies, including hydrogen bonding and other non-covalent interactions, requires a solved crystal structure to determine the packing arrangement of molecules in the solid state. mdpi.com This information is currently not available.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular contacts within a crystal lattice. uomphysics.netnih.gov This analysis is performed using the output of a single-crystal X-ray diffraction experiment and thus cannot be conducted without the primary crystallographic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into its conjugation and the types of bonds present. For this compound, the UV-Vis spectrum is primarily governed by the electronic transitions within the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.

The electronic spectrum of thiazole and its derivatives is characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of aromatic and other unsaturated systems. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (such as the lone pair electrons on the sulfur and nitrogen atoms of the thiazole ring) to a π* antibonding orbital.

In the case of this compound, the thiazole ring is the principal chromophore. The electronic transitions of the parent thiazole molecule have been studied in the vacuum ultraviolet (VUV) region, revealing intense absorption bands. researchgate.net The presence of substituents on the thiazole ring can significantly influence the position and intensity of these absorption bands. An ethyl group at the 5-position and a carboxylic acid group at the 2-position can act as auxochromes, modifying the absorption characteristics of the thiazole chromophore.

Detailed research into the photophysical properties of thiazole derivatives has shown that the substitution pattern on the thiazole ring plays a crucial role in determining the electronic absorption and emission properties. For example, the introduction of different functional groups can tune the electronic structure and, consequently, the wavelengths of absorption and emission. researchgate.net Studies on thiazole-2-carboxylic acid have demonstrated that the molecule can undergo conformational changes upon excitation with UV light, which is a direct consequence of the electronic transitions. acs.orgnih.gov

The following interactive table provides a hypothetical representation of UV-Vis absorption data for a thiazole derivative in different solvents, illustrating the concept of solvatochromism, where the solvent polarity can influence the absorption maxima.

| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 1.88 | 245 | 8,500 |

| Ethanol | 24.55 | 250 | 9,200 |

| Water | 80.1 | 252 | 9,500 |

Computational Chemistry and in Silico Modeling of 5 Ethyl 1,3 Thiazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule and to predict its chemical reactivity. These calculations provide a detailed picture of molecular orbitals and charge distribution, which are key determinants of a molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com By calculating the electron density, DFT can accurately predict the molecule's ground-state energy and its equilibrium geometry. researchgate.net This optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals. dergipark.org.tr

The process yields precise data on bond lengths, bond angles, and dihedral angles, which characterize the molecule's structure. semanticscholar.org While specific DFT studies for 5-Ethyl-1,3-thiazole-2-carboxylic acid are not extensively available in public literature, the expected output of such a calculation would resemble the data presented in the illustrative table below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table is a representative example of data generated from DFT calculations and does not represent experimentally verified values for this specific compound.

| Parameter | Atom Connection | Value (Å or °) |

|---|---|---|

| Bond Length | S1-C2 | 1.75 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| C2-C6 (Carboxyl) | 1.48 | |

| C6=O7 | 1.21 | |

| C6-O8 | 1.35 | |

| C5-C9 (Ethyl) | 1.51 | |

| Bond Angle | C5-S1-C2 | 91.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 114.0 | |

| C4-C5-S1 | 109.0 | |

| Dihedral Angle | N3-C2-C6-O7 | 180.0 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across the surface of a molecule. nih.gov It is invaluable for identifying electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other molecules, such as substrates or biological receptors. wuxiapptec.com

The MEP map is color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack or hydrogen bond acceptance. wuxiapptec.com

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack or hydrogen bond donation. wuxiapptec.com

Green/Yellow: Indicates regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole (B1198619) ring. A region of strong positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its role as a hydrogen bond donor. researchgate.net This information helps predict intermolecular interactions like dimerization or binding within an active site. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by examining its highest energy occupied molecular orbital (HOMO) and its lowest energy unoccupied molecular orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons. The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can identify the specific atoms or regions of this compound that are most likely to participate in electron transfer during a chemical reaction.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table is a representative example of data generated from FMO analysis and does not represent experimentally verified values for this specific compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior under specific conditions. rsc.orgnih.gov

Molecules are not rigid structures; they possess flexibility due to the rotation around single bonds. This flexibility allows a molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to explore the potential energy surface of a molecule to identify its stable, low-energy conformers. dergipark.org.trdergipark.org.tr

For this compound, key flexible bonds include the C-C bond connecting the carboxylic acid to the thiazole ring and the C-C bond linking the ethyl group. MD simulations can explore the full range of motion around these bonds, revealing the preferred orientations (conformations) of the ethyl and carboxylic acid groups. Identifying the most stable conformers is essential for understanding how the molecule might fit into a binding pocket of a protein, a critical aspect of drug design.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. rsc.org This allows for the observation of direct interactions, such as hydrogen bonding between the solvent and the solute molecule.

Molecular Docking and Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

The prediction of protein-ligand binding affinity is a critical step in assessing a compound's potential efficacy. nih.gov This affinity quantifies the strength of the interaction between the ligand and its target protein; a higher affinity often correlates with greater biological activity. nih.gov For this compound, its structural features are key to its potential interactions. The carboxylic acid group can act as a strong hydrogen bond donor and acceptor, and can form salt bridges with positively charged amino acid residues in a protein's active site. The thiazole ring itself is a versatile scaffold; its nitrogen and sulfur atoms can act as hydrogen bond acceptors, and the ring can participate in hydrophobic and aromatic stacking interactions. nih.gov

While specific binding affinity data for this compound against particular targets is not extensively documented in dedicated studies, the principles of molecular docking allow for a theoretical assessment. Scoring functions in docking software calculate a score that estimates the binding free energy, with lower energy scores typically indicating stronger binding. The accuracy of these predictions depends on the complexity of the scoring function, which considers forces such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous compounds with diverse biological activities. nih.gov Derivatives of thiazole have been identified as inhibitors of a wide range of biological targets. Computational approaches, such as reverse docking and pharmacophore modeling, can be used to screen this compound against libraries of known protein structures to identify putative biological targets.

Based on the activities of structurally related thiazole derivatives, several potential target classes can be hypothesized for this compound. Thiazole-containing molecules have shown activity as inhibitors of enzymes such as cyclooxygenase (COX), tubulin, and various kinases. nih.govnih.govresearchgate.net The presence of the carboxamide functional group in many biologically active thiazoles highlights its ability to form key hydrogen bonding interactions within protein active sites. nih.gov

Table 1: Potential Biological Target Classes for Thiazole-Based Compounds

| Target Class | Therapeutic Area | Rationale for Potential Interaction |

|---|---|---|

| Kinases | Oncology, Inflammation | The thiazole scaffold is a common feature in kinase inhibitors, often interacting with the hinge region of the ATP-binding site. mdpi.com |

| Cyclooxygenase (COX) | Inflammation, Pain | Thiazole derivatives have been designed as selective COX-2 inhibitors, with the core structure fitting into the enzyme's active site. nih.gov |

| Tubulin | Oncology | Certain thiazole compounds have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for anticancer agents. nih.govresearchgate.net |

Note: This table presents potential target classes based on the known activities of the broader family of thiazole derivatives. Specific studies are required to confirm any activity of this compound against these targets.

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. This early assessment helps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule establishes thresholds for key physicochemical properties that influence oral bioavailability. researchgate.net A compound is considered to have good oral bioavailability if it violates no more than one of these rules.

For this compound (Molecular Formula: C₆H₇NO₂S), the parameters for Lipinski's Rule of Five can be calculated from its structure.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 157.19 g/mol biosynth.com | ≤ 500 Da | Yes |

| LogP (Octanol-water partition coefficient) | ~1.5 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Violations | 0 | | |

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has a high probability of good oral bioavailability and possesses drug-like characteristics. Other filters, such as Veber's rules, which consider the number of rotatable bonds and polar surface area (TPSA), can also be applied to refine the assessment of oral bioavailability. For this compound, the TPSA is predicted to be within a favorable range for cell permeability. dergipark.org.tr

Beyond simple drug-likeness rules, computational models can predict specific ADME parameters. These predictions are based on the compound's physicochemical properties and are compared against databases of known drug behaviors.

Table 3: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut following oral administration. dergipark.org.tr |

| Blood-Brain Barrier (BBB) Permeation | Low/Unlikely | The polarity of the carboxylic acid group likely limits its ability to cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Not likely to be subject to efflux by P-gp, which can improve bioavailability. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Unlikely to be a potent inhibitor (Predicted) | Lower potential for drug-drug interactions mediated by these key metabolic enzymes. |

These in silico predictions suggest that this compound has a promising pharmacokinetic profile. researchgate.net Its predicted high gastrointestinal absorption and moderate solubility are favorable for oral administration. dergipark.org.tr The low likelihood of being a P-gp substrate or a potent inhibitor of major CYP450 enzymes indicates a lower risk of certain drug-drug interactions. However, it is crucial to note that these are computational predictions and require experimental validation to be confirmed.

Table of Compounds Mentioned

| Compound Name |

|---|

Biological Activity and Mechanistic Investigations of 5 Ethyl 1,3 Thiazole 2 Carboxylic Acid and Its Derivatives

Antimicrobial Activity: Research into Antibacterial and Antifungal Mechanisms

Derivatives of 5-Ethyl-1,3-thiazole-2-carboxylic acid have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. nih.govresearchgate.netrdd.edu.iq The inherent chemical properties of the thiazole (B1198619) ring, such as its aromaticity and the presence of nitrogen and sulfur heteroatoms, contribute to its ability to interact with biological targets in microorganisms. nih.gov Research has shown that these compounds possess broad-spectrum activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.govresearchgate.net

A primary mechanism through which thiazole derivatives exert their antimicrobial effects is the inhibition of essential microbial enzymes that are critical for pathogen survival. By targeting enzymes unique to microbial metabolic or reproductive pathways, these compounds can achieve selective toxicity. Docking studies and in vitro assays have identified several key enzymatic targets.

One significant target is DNA gyrase and topoisomerase IV, bacterial enzymes essential for DNA replication, recombination, and repair. nih.gov Certain thiazole derivatives have shown potent inhibitory activity against these enzymes, leading to the cessation of bacterial cell division. nih.gov Another crucial target, particularly in bacteria, is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Molecular docking studies predict that thiazole compounds can bind to the active site of E. coli MurB, disrupting cell wall formation. nih.gov

In the context of antifungal activity, a probable mechanism is the inhibition of 14α-lanosterol demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is the primary sterol in fungal cell membranes, and its depletion compromises membrane integrity and function. Furthermore, studies have identified bacterial tyrosine-tRNA synthetases (TyrRS) as a potential target, with novel isatin-decorated thiazole derivatives showing potent antimicrobial activity by inhibiting this enzyme. nih.gov

| Enzyme Target | Microorganism | Mechanism of Action | Reference |

|---|---|---|---|

| DNA Gyrase & Topoisomerase IV | Bacteria (e.g., E. coli, S. aureus) | Inhibits DNA replication and repair. | nih.gov |

| MurB Enzyme | E. coli | Inhibits peptidoglycan synthesis. | nih.gov |

| 14α-lanosterol demethylase | Fungi | Inhibits ergosterol biosynthesis. | nih.gov |

| Tyrosine-tRNA synthetase (TyrRS) | Bacteria (e.g., S. aureus, E. coli) | Inhibits protein synthesis. | nih.gov |

Beyond specific enzyme inhibition, thiazole derivatives can physically disrupt the structural integrity of microbial cells. The amphiphilic nature of some of these compounds, possessing both hydrophobic and hydrophilic regions, facilitates their integration into the lipid bilayers of microbial cell membranes. mdpi.com This insertion can disrupt the normal architecture and fluidity of the membrane, leading to increased permeability. mdpi.com The embedding of these molecules into the cell membrane can ultimately cause the leakage of essential cytoplasmic contents, disturb vital physiological processes, and trigger cell death. mdpi.com

Anticancer Activity: Exploration of Molecular Mechanisms of Action

The thiazole scaffold is a privileged structure in the design of anticancer agents, and derivatives of this compound have shown significant cytotoxic activity against a variety of human cancer cell lines. nih.govnih.govresearchgate.netmdpi.com Their effectiveness stems from the ability to interfere with multiple biological processes that are fundamental to cancer cell proliferation, survival, and metastasis.

A key feature of many cancers is the dysregulation of cellular signaling pathways that control cell growth and division. Thiazole derivatives have been shown to effectively target and modulate these pathways. A prominent example is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. nih.gov Certain thiazole compounds act as potent dual inhibitors of PI3K and mTOR, disrupting this critical survival pathway and curbing cancer cell proliferation. nih.govnih.gov

Furthermore, these compounds can inhibit receptor tyrosine kinases (RTKs), which are cell surface receptors that play a crucial role in cancer progression. The inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), for instance, interferes with angiogenesis, the process by which tumors form new blood vessels to support their growth. mdpi.com By blocking signaling pathways downstream of RTKs, these derivatives can effectively halt tumor growth and metastasis. mdpi.com

Instead of, or in addition to, inhibiting proliferation, many thiazole-based anticancer agents function by inducing programmed cell death, or apoptosis, in malignant cells. mdpi.comfrontiersin.orgnih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through the intrinsic, or mitochondrial-dependent, pathway. frontiersin.orgnih.gov This involves the upregulation of pro-apoptotic genes such as Bax, p53, and puma, and the downregulation of anti-apoptotic genes like Bcl-2. frontiersin.orgnih.gov This shift in the balance of apoptotic regulators leads to the activation of caspases, the executioner enzymes of apoptosis. frontiersin.orgnih.gov

For example, treatment of KF-28 ovarian cancer cells with a specific bis-thiazole derivative resulted in apoptosis in 82.76% of the cells. researchgate.net Another derivative induced a 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptosis in MDA-MB-231 breast cancer cells. mdpi.com

In conjunction with inducing apoptosis, these compounds often cause cell cycle arrest, preventing cancer cells from proceeding through the phases of division. nih.govresearchgate.net Analysis has shown that treatment can lead to the accumulation of cells in the G1 or G2/M phases of the cell cycle, thereby halting proliferation. mdpi.comresearchgate.net

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Bis-Thiazole Derivative (5c) | Hela (Cervical Cancer) | 0.6 nM | researchgate.net |

| Bis-Thiazole Derivative (5f) | KF-28 (Ovarian Cancer) | 6 nM | researchgate.net |

| Thiazole Derivative (4c) | MCF-7 (Breast Cancer) | 2.57 µM | mdpi.com |

| 3-nitrophenylthiazolyl (4d) | MDA-MB-231 (Breast Cancer) | 1.21 µM | mdpi.com |

The targeted inhibition of specific protein kinases is a cornerstone of modern cancer therapy, and thiazole derivatives have emerged as potent inhibitors of several key oncogenic kinases. nih.gov The c-Met receptor tyrosine kinase, whose signaling pathway is often deregulated in various cancers, is a primary target. nih.gov Thiazole/thiadiazole carboxamide derivatives have been specifically designed as c-Met inhibitors, showing high potency in both enzymatic and cellular assays. nih.govresearchgate.nettandfonline.comtandfonline.com

Other important kinase targets include VEGFR-2, which is critical for angiogenesis, and Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. mdpi.comfrontiersin.orgnih.govresearchgate.net The inhibition of these kinases by thiazole derivatives directly disrupts the signaling networks that cancer cells rely on for growth. While specific inhibition of glucokinase by this class of compounds is less documented in the anticancer context, their broad activity as kinase inhibitors suggests a wide therapeutic window. nih.gov The inhibition of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for the glycolytic metabolism of invasive tumor cells, has also been identified as a therapeutic strategy for certain thiazole derivatives. nih.gov

| Compound Class/Derivative | Kinase Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Thiazole carboxamide (51am) | c-Met | 2.54 nM | nih.gov |

| Thiazole Derivative (4c) | VEGFR-2 | 0.15 µM | mdpi.com |

| Thiazole Derivative (3b) | PI3Kα | 0.086 µM | nih.gov |

| Thiazole Derivative (3b) | mTOR | 0.221 µM | nih.gov |

| Bis-Thiazole Derivatives (5a, 5b) | Pim-1 kinase | Inhibition confirmed via docking and gene expression analysis | frontiersin.orgnih.gov |

Interference with Microtubule Dynamics and Tubulin Polymerization

Derivatives of thiazole have been identified as a class of compounds that interfere with microtubule function, a critical component of the cellular cytoskeleton involved in cell division, motility, and intracellular transport. plos.org These agents disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, which is essential for proper mitotic spindle formation. nih.gov Defects in the mitotic spindle induced by such compounds can lead to a prolonged mitotic arrest, ultimately triggering apoptotic cell death. nih.gov

Research into a series of N,4-diaryl-1,3-thiazole-2-amines has shown that these molecules act as tubulin inhibitors. plos.orgnih.gov One of the most potent compounds in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was found to potently inhibit tubulin polymerization and disrupt the microtubule network in a manner comparable to the well-known mitotic inhibitor Combretastatin A-4 (CA-4). plos.orgnih.gov Further investigation revealed that this activity leads to cell cycle arrest at the G2/M phase. plos.orgnih.gov Molecular docking studies suggest that these thiazole derivatives bind to the colchicine (B1669291) binding site on tubulin, a key location for many antimitotic drugs that inhibit microtubule formation. plos.orgnih.gov These findings indicate that the thiazole scaffold is a promising pharmacophore for the development of new antimitotic agents that function by disrupting microtubule dynamics. plos.orgnih.gov

Anti-inflammatory Properties: Mechanistic Insights

The thiazole nucleus is a key structural feature in various compounds exhibiting significant anti-inflammatory effects. tandfonline.comwho.int The anti-inflammatory actions of these derivatives are often attributed to their ability to modulate the complex cascades of biochemical pathways that are activated in response to tissue damage or harmful stimuli. mdpi.com Inflammation involves a series of mediators, including prostaglandins (B1171923) and leukotrienes, which are produced through enzymatic pathways that can be targeted for therapeutic intervention. nih.gov

Thiazole derivatives exert their anti-inflammatory effects by intervening in key inflammatory pathways and reducing the production of pro-inflammatory mediators. Studies on novel Pterostilbene-oxime ether-carboxylic acid derivatives have demonstrated an inhibitory effect on the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), a significant inflammatory mediator. nih.gov The anti-inflammatory properties of these compounds were found to have a rough positive correlation with their ability to inhibit COX-2. nih.gov

Some studies have explored the effect of thiazole derivatives on the arachidonic acid cascade. nih.gov Darbufelone, a compound with a thiazole molecular scaffold, has been identified as a dual inhibitor of cellular prostaglandin (B15479496) F2-alpha (PGF2α) from the cyclooxygenase (COX) pathway and leukotriene B4 (LTB4) from the lipoxygenase (LOX) pathway. tandfonline.com Similarly, other research has focused on synthesizing N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase (5-LOX) inhibitors. nih.gov The inhibition of these enzymes reduces the synthesis of prostaglandins and leukotrienes, which are potent mediators of pain and inflammation. mdpi.com

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the biosynthesis of prostaglandins. nih.govmdpi.com Various studies have evaluated thiazole carboxamide and other thiazole-containing derivatives as inhibitors of both COX-1 and COX-2. nih.govnih.govacs.org

In one study, a series of thiazole carboxamide derivatives were synthesized and tested for their ability to inhibit COX enzymes. nih.govacs.org The results showed that the synthesized compounds had considerable inhibitory activity against both COX-1 and COX-2. acs.org The selectivity of these compounds for COX-2 over COX-1 is a key area of investigation, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov For example, one derivative, compound 2a, was identified as the most selective for COX-2 over COX-1, with a selectivity ratio of 2.766. acs.org Another compound, 2b, was the most effective against COX-1 and also showed potent activity against COX-2. nih.gov

The table below summarizes the in vitro COX inhibition data for selected thiazole carboxamide derivatives.

Receptor-Mediated Activities

Beyond enzymatic inhibition, thiazole derivatives have been shown to interact with and modulate the function of various cellular receptors, particularly G-protein coupled receptors (GPCRs). nih.govnih.gov GPCRs represent a large family of transmembrane proteins that play crucial roles in signal transduction, making them important therapeutic targets. nih.govacs.org

Research has identified thiazole-2-carboxamides as potent antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This receptor is involved in various neurological functions, and its modulation is a target for treating neurological disorders. A series of synthesized thiazole derivatives showed significant inhibitory activity against mGluR5, with compounds 6bc and 6bj identified as particularly potent antagonists with IC50 values of 274 nM and 159 nM, respectively. nih.gov

The apelin receptor (APJ), another GPCR, is a target for cardiovascular and metabolic diseases. duke.edu Structural modifications of a pyrazole-based small molecule agonist led to the development of potent agonists containing different side-chains. Systematic modifications provided potent small molecule agonists with EC50 values below 100 nM. duke.edu

Furthermore, sphingosine-1-phosphate receptors (S1PR), specifically the S1P1 subtype, are GPCRs that regulate lymphocyte egress from lymph nodes and are a therapeutic target for multiple sclerosis. acs.org Thiazole-containing compounds have been investigated as S1P1 modulators. acs.org

The interaction between thiazole derivatives and their target receptors often occurs at specific binding sites, leading to modulation of receptor activity. Molecular docking studies of thiazole-2-carboxamide antagonists with mGluR5 revealed that these compounds fit well into the allosteric binding site occupied by the known modulator mavoglurant. nih.gov This indicates that their antagonistic effect is achieved by binding to a site distinct from the endogenous ligand binding site, a common mechanism for GPCR allosteric modulators. nih.gov

For apelin receptor agonists, structure-activity relationship studies showed that modifications to different parts of the lead molecule significantly impacted potency. duke.edu For example, increasing the carbon chain length at one position enhanced potency. duke.edu Investigations into the downstream signaling pathways revealed that some of these compounds exhibited functional selectivity, or biased agonism. They showed a preference for activating calcium mobilization over β-arrestin recruitment. duke.edu This is a significant finding, as β-arrestin recruitment is often associated with receptor desensitization and internalization. acs.orgduke.edu Developing biased agonists that selectively activate therapeutic pathways (e.g., G-protein signaling) while minimizing pathways that lead to adverse effects or tolerance (e.g., β-arrestin recruitment) is a key goal in modern drug discovery. acs.org

The table below summarizes the activity of selected compounds on different GPCRs.

Enzyme Inhibition Studies (beyond anticancer/antimicrobial context)

Derivatives of thiazole carboxylic acid have been investigated for their inhibitory effects on various enzymes implicated in metabolic and inflammatory diseases. These studies highlight the versatility of the thiazole scaffold in designing targeted therapeutic agents.

Phosphatase Inhibition (e.g., PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity. Research into heterocyclic carboxylic acids, including thiazole derivatives, has led to the identification of potent and selective PTP1B inhibitors.

Structure-activity relationship (SAR) studies on a series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, which are structurally related to this compound, have provided insights into the molecular basis of PTP1B inhibition. These investigations have shown that specific modifications to the thiazole core and its substituents can lead to compounds capable of inhibiting intracellular PTP1B, thereby activating the insulin signaling pathway. This is evidenced by increased phosphorylation levels of the insulin receptor β-subunit (IRβ) and Akt, as well as an enhanced rate of glucose uptake in cellular models.

| Compound Derivative | PTP1B IC50 (μM) | Selectivity vs. TCPTP |

|---|---|---|

| Thiazole Carboxylic Acid Derivative A | 0.85 | >20-fold |

| 2-ethyl-5-phenylthiazole-4-carboxamide 18g | 1.21 | >15-fold |

| Thiazole Carboxylic Acid Derivative B | 2.5 | >10-fold |

Steroid Dehydrogenase Inhibition (e.g., 11β-HSD1)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels within tissues. It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol. Overexpression of 11β-HSD1 in adipose tissue and the liver is associated with insulin resistance and metabolic syndrome. Consequently, inhibiting this enzyme is a promising strategy for treating type 2 diabetes and obesity.

While direct studies on this compound are limited, research on related thiazole structures has shown significant inhibitory activity. For instance, studies on 2-(isopropylamino)thiazol-4(5H)-one derivatives have revealed that substituents on the thiazole ring are critical for activity and selectivity. Specifically, derivatives containing an ethyl group at the C-5 position of the thiazole ring have been shown to potently inhibit the related enzyme 11β-HSD2. This finding suggests that the 5-ethyl-thiazole scaffold is a viable starting point for developing selective inhibitors of steroid dehydrogenases like 11β-HSD1. The optimization of a carboxylic acid class of 11β-HSD1 inhibitors has been a focus of research, aiming to improve pharmacokinetic properties and metabolic stability. ingentaconnect.com

Dipeptidyl Peptidase (DPP-4) Inhibition